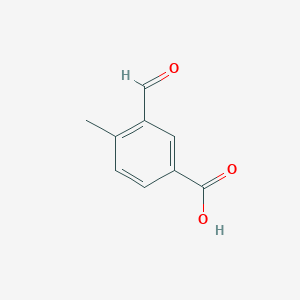

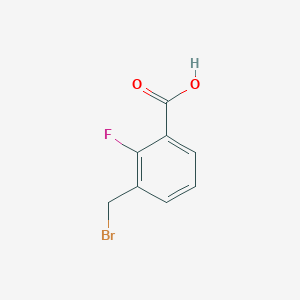

3-Formyl-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

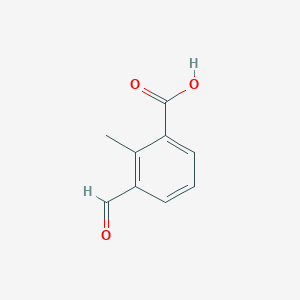

3-Formyl-2-methylbenzoic acid is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a formyl group at the third position and a methyl group at the second position on the benzoic acid ring. This structure makes it a versatile precursor for the synthesis of phthalides, isoindolinones, and other benzene derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of derivatives of 3-formyl-2-methylbenzoic acid can be achieved through various chemical transformations. For instance, 2-formylbenzoic acid can be used to synthesize enantioenriched phthalides and isoindolinones using (+)-cinchonine as a catalyst and nonafluoro-tert-butanol as a hydrogen-bond donor, achieving high yields and enantiomeric excess . Additionally, the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid involves a multi-step process including esterification, condensation, reduction, and Vilsmeier-Haack reaction, resulting in a moderate overall yield . Schiff base ligands can also be prepared from 3-formyl-2-hydroxy-5-methylbenzoic acid through condensation with various diamines .

Molecular Structure Analysis

The molecular structure of derivatives of 3-formyl-2-methylbenzoic acid can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to Espintanol, was determined by X-ray analysis, revealing strong intramolecular hydrogen bonds that fix the orientation of the carbonyl groups .

Chemical Reactions Analysis

3-Formyl-2-methylbenzoic acid and its derivatives can undergo various chemical reactions. The synthesis of Schiff-base ligands from 3-formyl-2-hydroxy-5-methylbenzoic acid involves the reaction with diamines to form condensation products . Additionally, the oxidation of 2-carbethoxy-3-methyl-7-ethylbenzofuran with selenium dioxide leads to the formation of 3-formyl and 3-acetoxymethyl derivatives, which can be further reduced and oxidized to obtain different functionalized benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-formyl-2-methylbenzoic acid derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, methyl, and formyl groups can affect the compound's solubility, melting point, and reactivity. For instance, the planarity of the molecule and the presence of intramolecular hydrogen bonds can impact the stability and crystalline nature of the compound . The synthesis of Schiff-base ligands also highlights the importance of the formyl group in facilitating condensation reactions with diamines, which is crucial for the formation of complex organic molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

3-Formyl-2-methylbenzoic acid serves as a precursor in the synthesis of Schiff-base ligands through condensation with diamines, facilitating the creation of complex molecules with potential applications in catalysis and materials science (Cui Qing-xia, 2006). The versatility of this acid in forming various structural motifs is crucial for designing molecules with specific properties and functions.

Coordination Chemistry and Crystal Engineering

In coordination chemistry, 3-Formyl-2-methylbenzoic acid has been utilized to develop coordination polymers with metals like Co(II) and Zn(II), leading to the formation of one-dimensional infinite chains. These structures exhibit unique characteristics based on the metal used and the solvent conditions during synthesis, with potential implications for materials science, especially in the context of photoluminescent properties (Chen Xiang, 2011).

Computational Chemistry

The stability and reactivity of derivatives of 3-Formyl-2-methylbenzoic acid have been studied using semi-empirical methods, offering insights into the electronic properties of these compounds. Such computational studies are essential for predicting the behavior of these molecules in various chemical environments and for the design of new materials with tailored properties (A. Arsyad et al., 2021).

Materials Science

The synthesis and characterization of compounds incorporating 3-Formyl-2-methylbenzoic acid have contributed to the development of materials with specific optical and structural properties. For instance, the study of solvent-dependent coordination polymers showcases the adaptability of 3-Formyl-2-methylbenzoic acid derivatives in forming different crystalline structures, which can be critical for the design of new materials for catalysis, separation, and sensing applications (V. Pedireddi & S. Varughese, 2004).

Antimicrobial Studies

Furthermore, derivatives of 3-Formyl-2-methylbenzoic acid have been explored for their antimicrobial properties. The synthesis, characterization, and biological evaluation of these compounds provide valuable data for the development of new antimicrobial agents, highlighting the potential of 3-Formyl-2-methylbenzoic acid in the field of medicinal chemistry (Sukriye Cakmak et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-formyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORFKTJRGRVGDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-2-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.